3-Ethylcyclobutan-1-amine

Lipophilicity Membrane permeability Drug-likeness

3-Ethylcyclobutan-1-amine (CAS 1335139-17-7; molecular formula C₆H₁₃N; molecular weight 99.17 g/mol) is an alicyclic primary amine featuring a four-membered cyclobutane ring with an ethyl substituent at the 3-position. The free base form is commercially available at 97% purity , while the hydrochloride salt (CAS 2408975-39-1; MW 135.64 g/mol) offers enhanced solubility and storage stability.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Cat. No. B12275087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylcyclobutan-1-amine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCCC1CC(C1)N
InChIInChI=1S/C6H13N/c1-2-5-3-6(7)4-5/h5-6H,2-4,7H2,1H3
InChIKeyRDOBCMAOFYDWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylcyclobutan-1-amine: Technical Baseline and Procurement Context for This Cyclobutane-Derived Primary Amine Building Block


3-Ethylcyclobutan-1-amine (CAS 1335139-17-7; molecular formula C₆H₁₃N; molecular weight 99.17 g/mol) is an alicyclic primary amine featuring a four-membered cyclobutane ring with an ethyl substituent at the 3-position [1]. The free base form is commercially available at 97% purity , while the hydrochloride salt (CAS 2408975-39-1; MW 135.64 g/mol) offers enhanced solubility and storage stability . As a functionalized cyclobutane scaffold, this compound has been cited in patent literature as a CCR5 antagonist lead [2], and the broader cyclobutanamine class has demonstrated utility in the development of αvβ3 integrin antagonists and histamine H₃ receptor ligands [3][4].

Why Generic Cyclobutylamine or Alternative 3-Substituted Analogs Cannot Substitute for 3-Ethylcyclobutan-1-amine in Structure-Activity Programs


Generic substitution is inadmissible because the 3-ethyl substitution on the cyclobutane ring is not a passive modification—it directly governs three critical procurement-relevant parameters: (1) stereochemical complexity (the compound exists as a mixture of diastereomers, providing a distinct intellectual property and screening landscape compared to achiral cyclobutylamine) ; (2) lipophilicity modulation (calculated XLogP3 = 1.2 versus 0.5 for unsubstituted cyclobutanamine) [1], which alters membrane permeability and target engagement profiles; and (3) patent-protected utility (specifically claimed in CCR5 antagonist compositions) [2]. Interchanging with 2-ethylcyclobutylamine, 3-fluoromethylcyclobutanamine, or 3-ethoxycyclobutanamine would introduce divergent steric bulk, hydrogen-bonding capacity, and metabolic liability, invalidating established structure-activity relationships .

Quantitative Differentiation Evidence for 3-Ethylcyclobutan-1-amine: Comparative Physicochemical, Biological, and Application-Specific Metrics


Lipophilicity Modulation: 3-Ethyl Substitution Increases Calculated XLogP3 by 0.7 Units Relative to Unsubstituted Cyclobutanamine

The 3-ethyl substituent on the cyclobutane ring increases calculated lipophilicity relative to the unsubstituted cyclobutanamine core, as quantified by XLogP3 values. This differential lipophilicity is a critical determinant of passive membrane permeability and target engagement in cellular assays [1].

Lipophilicity Membrane permeability Drug-likeness

Stereochemical Complexity: 3-Ethylcyclobutan-1-amine Exists as a Mixture of Diastereomers, Enabling Chirality-Enriched SAR Exploration

Unlike achiral cyclobutylamine or N-ethylcyclobutanamine (ethyl substitution on nitrogen), 3-ethylcyclobutan-1-amine possesses two stereogenic centers when the amine is attached at the 1-position, yielding a mixture of diastereomers. This stereochemical complexity provides a distinct screening landscape for enantioselective target engagement . Enantiomerically and diastereomerically enriched cyclobutane amines can be accessed via asymmetric synthetic methods, as described in recent patent literature [1].

Stereochemistry Diastereomers Chiral pool synthesis

Thermal Stability in Polymer Curing Applications: Cyclobutane-Based Amines Demonstrate Enhanced Performance in Etheramine Formulations

Cyclobutane-based amines, including 3-ethylcyclobutan-1-amine derivatives, have been specifically claimed in patent literature as components of etheramine mixtures with enhanced thermal stability for use as epoxy resin curing agents or polymer synthesis intermediates [1]. The cyclobutane ring confers conformational rigidity that translates to improved thermal properties relative to linear aliphatic amine curing agents, though direct quantitative comparisons between 3-ethylcyclobutan-1-amine and specific comparators are not disclosed in the open literature.

Polymer curing Thermal stability Epoxy resin

Biological Activity Profile: 3-Ethylcyclobutan-1-amine Derivatives Identified as CCR5 Antagonist Leads with Therapeutic Relevance

Preliminary pharmacological screening has identified 3-ethylcyclobutan-1-amine-containing compounds as CCR5 antagonists with potential therapeutic applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. While specific Ki or IC₅₀ values for the free amine building block are not publicly disclosed, the inclusion of the 3-ethylcyclobutan-1-amine scaffold in patent-protected CCR5 antagonist compositions establishes its validated biological relevance relative to unclaimed cyclobutanamine isomers [1].

CCR5 antagonist HIV infection Chemokine receptor

Cyclobutane Scaffold Metabolic Stability: Functionalized Cyclobutanes Demonstrate Plasma Half-Life >80 Minutes in Lead αvβ3 Antagonist Compounds

Cyclobutane-based small molecule αvβ3 antagonists have demonstrated promising in vitro metabolic stability, with a lead compound exhibiting plasma half-life (t₁/₂) >80 minutes [1]. The authors explicitly highlight the use of functionalized cyclobutanes as metabolically stable core structures and advocate for their increased use in drug discovery [1]. While this data derives from cyclobutanecarboxylic acid and cyclobutylamine derivatives rather than 3-ethylcyclobutan-1-amine specifically, the class-level inference supports the procurement of cyclobutane scaffolds for programs requiring metabolic robustness.

Metabolic stability Integrin antagonists Drug discovery

Histamine H₃ Receptor Ligand Utility: Cyclobutyl Amine Derivatives Represent a Validated Chemotype for CNS Disorder Applications

Cyclobutyl amine derivatives, including benzothiazole-cyclobutylamine conjugates, have been patented as histamine H₃ receptor ligands for the treatment of conditions ameliorated by H₃ receptor modulation [1][2]. The cyclobutylamine core serves as a critical scaffold for achieving H₃ receptor binding affinity. While specific binding data for 3-ethylcyclobutan-1-amine itself is not disclosed, the validated utility of cyclobutyl amines in this GPCR target class provides a documented procurement rationale for medicinal chemistry programs targeting H₃ receptors.

Histamine H₃ receptor CNS disorders GPCR ligands

Optimal Procurement and Application Scenarios for 3-Ethylcyclobutan-1-amine in Scientific and Industrial Research Programs


CCR5 Antagonist Lead Optimization: Building on Validated Patent-Protected Scaffold Activity

Programs targeting CCR5-mediated diseases (HIV infection, asthma, rheumatoid arthritis) can leverage 3-ethylcyclobutan-1-amine as a starting scaffold with documented preliminary pharmacological activity [1]. The diastereomeric mixture provides initial screening material; subsequent procurement of enantiomerically enriched cyclobutane amines via asymmetric synthesis methods enables stereochemistry-driven SAR exploration [2]. This scenario is most relevant for medicinal chemistry teams requiring patent-validated starting points for chemokine receptor antagonist development.

Histamine H₃ Receptor CNS Drug Discovery: Exploiting the Cyclobutylamine Privileged Chemotype

CNS drug discovery programs targeting histamine H₃ receptors for cognitive disorders, sleep-wake regulation, or metabolic conditions can procure 3-ethylcyclobutan-1-amine as a core building block within the cyclobutyl amine privileged chemotype class [1][2]. The 3-ethyl substitution offers a calculated XLogP3 of 1.2 [3], positioning the scaffold within the optimal lipophilicity range for CNS penetration while maintaining the conformational rigidity characteristic of cyclobutane derivatives.

Integrin-Targeted Oncology and Tissue Remodeling Programs: Accessing Metabolically Stable Cyclobutane Scaffolds

Oncology and tissue development programs targeting integrins (particularly αvβ3) can utilize 3-ethylcyclobutan-1-amine as a building block for constructing arginine-glycine-aspartic acid (RGD) mimetic structures. Cyclobutane-based integrin antagonists have demonstrated in vitro IC₅₀ values <1 μM and plasma stability t₁/₂ >80 minutes in lead compounds [1]. The functionalized cyclobutane core offers a metabolically stable alternative to linear peptide scaffolds [1].

Epoxy Resin Curing and Polymer Synthesis: Thermally Stable Amine Components

Industrial polymer chemistry programs requiring enhanced thermal stability in epoxy resin curing applications can evaluate 3-ethylcyclobutan-1-amine or its derivatives within etheramine mixtures as claimed in patent literature [1]. The cyclobutane ring's conformational rigidity confers thermal stability advantages over flexible linear aliphatic amine curing agents. This scenario is applicable to coatings, adhesives, and composite materials development where thermal performance is a critical specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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